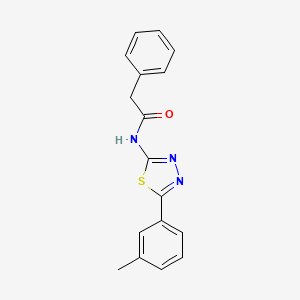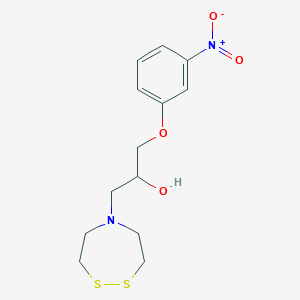
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is complex and involves the modulation of several different signaling pathways. This compound has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders. Additionally, 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide. Finally, this compound has been found to protect neurons from oxidative damage, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research. Some of the most notable effects of this compound include:
1. Modulation of GABA-A receptor activity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders.
2. Modulation of nitric oxide synthase activity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide.
3. Protection against oxidative stress: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to protect neurons from oxidative damage, which is a common feature of many neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has several advantages and limitations for use in lab experiments. Some of the advantages of this compound include:
1. High purity: The synthesis method for 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been optimized to produce high yields of pure product, making it readily available for scientific research.
2. Versatility: This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
3. Low toxicity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to have low toxicity, making it safe for use in lab experiments.
Some of the limitations of this compound include:
1. Limited solubility: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Limited stability: This compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol. Some of the most promising directions include:
1. Investigating the potential therapeutic applications of this compound in the treatment of neurological disorders such as anxiety and epilepsy.
2. Studying the effects of this compound on other signaling pathways involved in neuronal function, such as the glutamatergic and dopaminergic systems.
3. Developing new synthesis methods for 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol that improve yield and purity.
4. Investigating the potential use of this compound as a tool for studying the role of nitric oxide in neuronal signaling.
Conclusion:
In conclusion, 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is a valuable tool for scientific research due to its various biochemical and physiological effects. This compound has been extensively studied for its potential applications in the fields of pharmacology, biochemistry, and neuroscience, and has been found to modulate the activity of GABA-A receptors, nitric oxide synthase, and protect neurons from oxidative stress. While there are limitations to the use of this compound in lab experiments, it remains a promising area of research for the future.
Synthesemethoden
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol involves the reaction of 3-nitrophenol with 1,2,5-thiadiazepane-5-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with epichlorohydrin to form the final compound. The synthesis method has been optimized to produce high yields of pure 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been extensively researched for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. Some of the most common applications of this compound include:
1. Studying the effects of GABA-A receptor modulation: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders.
2. Investigating the role of nitric oxide in neuronal signaling: Nitric oxide is an important signaling molecule in the brain, and 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide.
3. Studying the effects of oxidative stress on neuronal function: Oxidative stress is a common feature of many neurological disorders, and 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to protect neurons from oxidative damage.
Eigenschaften
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-12(9-14-4-6-20-21-7-5-14)10-19-13-3-1-2-11(8-13)15(17)18/h1-3,8,12,16H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQORVUEDLQYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



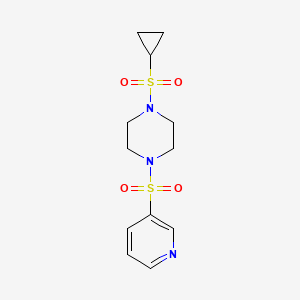
![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)
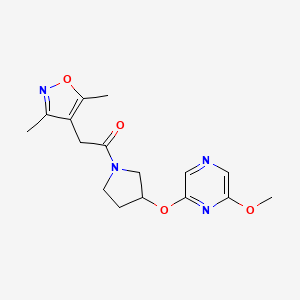
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)
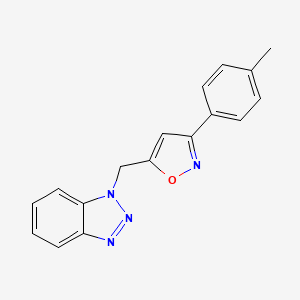

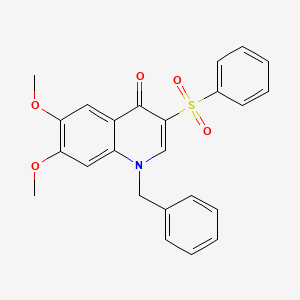
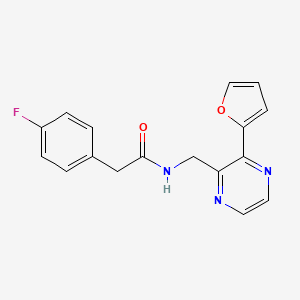


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
